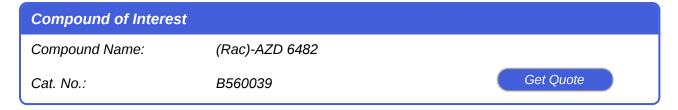


## An In-Depth Technical Guide to the Synthesis of (Rac)-AZD6482

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

(Rac)-AZD6482 is a potent and selective inhibitor of the  $\beta$  isoform of phosphoinositide 3-kinase (PI3K $\beta$ ). As a key signaling molecule in the PI3K/Akt pathway, PI3K $\beta$  is implicated in a variety of cellular processes, including cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of various cancers and other diseases, making PI3K $\beta$  an attractive therapeutic target. This technical guide provides a comprehensive overview of the synthetic pathway for the racemic form of AZD6482, offering detailed experimental protocols and quantitative data to support research and development efforts in this area. The synthesis is based on procedures outlined in the patent literature, primarily from AstraZeneca.

### **Quantitative Data Summary**

The following table summarizes the key quantitative data for the synthesis of (Rac)-AZD6482 and its intermediates.



Step	Intermediate/P roduct	Molecular Formula	Molecular Weight ( g/mol )	Yield (%)
1	9-Acetyl-7- methyl-2- (morpholin-4- yl)pyrido[1,2- a]pyrimidin-4-one	C16H17N3O3	300.33	85
2	(Rac)-9-(1- Hydroxyethyl)-7- methyl-2- (morpholin-4- yl)pyrido[1,2- a]pyrimidin-4-one	С16Н19N3O3	301.34	98
3	(Rac)-9-(1- Azidoethyl)-7- methyl-2- (morpholin-4- yl)pyrido[1,2- a]pyrimidin-4-one	C16H18N6O2	326.35	95
4	(Rac)-9-(1- Aminoethyl)-7- methyl-2- (morpholin-4- yl)pyrido[1,2- a]pyrimidin-4-one	C16H20N4O2	300.36	88
5	(Rac)-AZD6482	C22H24N4O4	408.45	75

### **Synthesis Pathway Overview**

The synthesis of (Rac)-AZD6482 is a multi-step process commencing with the formation of the core pyrido[1,2-a]pyrimidine scaffold, followed by the elaboration of the side chain and final coupling to the benzoic acid moiety.





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Caption: Overall synthesis pathway for (Rac)-AZD6482.

# Detailed Experimental Protocols Step 1: Synthesis of 9-Acetyl-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one

This initial step involves the construction of the core heterocyclic system of AZD6482.



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Caption: Experimental workflow for Step 1.

Methodology: A mixture of 2-amino-4-methylpyridine (1.0 eq), diethyl 2-(morpholin-4-ylmethylene)malonate (1.1 eq), and acetic anhydride (1.5 eq) is heated at 140°C for 2 hours. The reaction mixture is then cooled to room temperature. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid, 10 wt%) is added, and the mixture is heated to 80°C for 4 hours. After cooling, the reaction mixture is carefully poured onto ice-water and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is



purified by column chromatography on silica gel (eluent: DCM/Methanol gradient) to afford 9-acetyl-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one as a solid.

### Step 2: Synthesis of (Rac)-9-(1-Hydroxyethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one

This step involves the reduction of the ketone to a secondary alcohol.

Methodology: To a solution of 9-acetyl-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one (1.0 eq) in methanol at 0°C is added sodium borohydride (NaBH<sub>4</sub>, 1.5 eq) portion-wise. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give (Rac)-9-(1-hydroxyethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one, which is used in the next step without further purification.

### Step 3: Synthesis of (Rac)-9-(1-Azidoethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one

This step introduces the azide functionality which will be later reduced to the amine.

Methodology: To a solution of (Rac)-9-(1-hydroxyethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one (1.0 eq) in anhydrous toluene is added diphenylphosphoryl azide (DPPA, 1.5 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield (Rac)-9-(1-azidoethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one.

### Step 4: Synthesis of (Rac)-9-(1-Aminoethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one

This is the reduction of the azide to the primary amine.



Methodology: A solution of (Rac)-9-(1-azidoethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one (1.0 eq) in ethanol is hydrogenated over 10% palladium on carbon (Pd/C, 0.1 eq) under a hydrogen atmosphere (1 atm) at room temperature for 6 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give (Rac)-9-(1-aminoethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one. This product is typically used in the subsequent step without further purification.

### Step 5: Synthesis of (Rac)-AZD6482

This final step is an Ullmann condensation to form the desired product.



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Caption: Experimental workflow for the final step of (Rac)-AZD6482 synthesis.

Methodology: A mixture of (Rac)-9-(1-aminoethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one (1.0 eq), 2-iodobenzoic acid (1.2 eq), copper(I) iodide (CuI, 0.2 eq), potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, 2.0 eq), and L-proline (0.4 eq) in anhydrous dimethyl sulfoxide (DMSO) is heated at 90°C for 24 hours under a nitrogen atmosphere. The reaction mixture is cooled to room temperature, and water is added. The aqueous solution is acidified to pH 3-4 with 1M hydrochloric acid and then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by preparative high-performance liquid chromatography (HPLC) to afford (Rac)-AZD6482.

#### Conclusion

This technical guide provides a detailed and comprehensive pathway for the synthesis of (Rac)-AZD6482. The described methodologies and associated data are intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development. The multi-step synthesis, while intricate, is based on well-established







chemical transformations, providing a solid foundation for the production of this important PI3Kβ inhibitor for further investigation and potential therapeutic applications.

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